molecular formula C21H25N5O5 B11188614 N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11188614
M. Wt: 427.5 g/mol
InChI Key: BUWZEEBBALDTOF-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrido[2,3-d]pyrimidine core, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine or its derivatives as reagents.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached via electrophilic aromatic substitution reactions, using suitable dimethoxyphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Modulating Gene Expression: It can influence the expression of specific genes, leading to changes in cellular functions.

Comparison with Similar Compounds

N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    Piperidine Derivatives: Compounds containing the piperidine ring exhibit diverse biological activities and are widely used in drug discovery.

    Dimethoxyphenyl Derivatives: These compounds are known for their pharmacological activities and are used in the development of various therapeutic agents.

The uniqueness of N-(2,4-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H25N5O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H25N5O5/c1-30-12-6-7-14(15(10-12)31-2)22-19(28)13-11-16(27)23-18-17(13)20(29)25-21(24-18)26-8-4-3-5-9-26/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,28)(H2,23,24,25,27,29)

InChI Key

BUWZEEBBALDTOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4)OC

Origin of Product

United States

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